molecular formula C12H15N3O3S B7081688 N-[1-(1-cyclopropylethyl)pyrazol-4-yl]furan-2-sulfonamide

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]furan-2-sulfonamide

Cat. No.: B7081688
M. Wt: 281.33 g/mol
InChI Key: BZSCNDOQGOSWIQ-UHFFFAOYSA-N
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Description

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]furan-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring, a furan ring, and a sulfonamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-9(10-4-5-10)15-8-11(7-13-15)14-19(16,17)12-3-2-6-18-12/h2-3,6-10,14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSCNDOQGOSWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C=C(C=N2)NS(=O)(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]furan-2-sulfonamide typically involves the reaction of 1-(1-cyclopropylethyl)pyrazole with furan-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]furan-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]furan-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. The pyrazole and furan rings contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-N2-(trifluoroacetyl)-L-valinamide
  • N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide

Uniqueness

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]furan-2-sulfonamide is unique due to its combination of a pyrazole ring, a furan ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the furan ring can enhance the compound’s ability to interact with certain biological targets, while the sulfonamide group provides a site for potential hydrogen bonding interactions.

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